

Carbon Tetraiodide: A Reagent in Context for C-H Iodination Reactions

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Compound of Interest

Compound Name: Carbon tetraiodide

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of **carbon tetraiodide** (CI₄) and its applications as a reagent in organic synthesis. While a direct role for **carbon tetraiodide** in C-H iodination is not prominently documented in the current literature, this note will first explore its established reactivity and then provide a comprehensive survey of modern C-H iodination methodologies that employ alternative iodinating agents. This contextual approach offers researchers a practical guide to both the utility of **carbon tetraiodide** and the state-of-the-art in C-H iodination.

Carbon Tetraiodide: Properties and Established Reactivity

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid.^[1] It is a tetrahalomethane that is thermally and photochemically unstable.^[1] Due to the steric crowding of the four iodine atoms around the central carbon, the C-I bonds are relatively weak, making CI₄ a source of iodine in certain chemical transformations.^[1] It is soluble in nonpolar organic solvents and reacts slowly with water.^[1]

The primary applications of **carbon tetraiodide** in organic synthesis are not in direct C-H iodination but rather in the conversion of other functional groups. Two key transformations are:

- Conversion of Alcohols to Alkyl Iodides: In a process analogous to the Appel reaction, C14, in combination with triphenylphosphine (PPh₃), efficiently converts alcohols to the corresponding alkyl iodides.[1]
- Conversion of Ketones to 1,1-Diiodoalkenes: Ketones can be transformed into 1,1-diiodoalkenes when treated with **carbon tetraiodide** and triphenylphosphine.[1][2]

Methodologies in C-H Iodination: A Survey of Current Reagents

Direct C-H iodination is a powerful tool for the late-stage functionalization of complex molecules, providing access to versatile intermediates for cross-coupling reactions. While **carbon tetraiodide** is not a common reagent for this purpose, a variety of other iodine sources are effectively employed, often in conjunction with catalysts.

Metal-Catalyzed C-H Iodination

Transition metal catalysis offers a robust platform for directed C-H iodination, enabling high regioselectivity. Palladium is a frequently used catalyst in this context.

Table 1: Palladium-Catalyzed C-H Iodination

Directing Group	Iodine Source	Catalyst	Oxidant	Scope	Reference
Amide (weakly coordinating)	I ₂	Pd(OAc) ₂	I ₂ (sole oxidant)	Heterocycles (pyridines, imidazoles, etc.)	[3]
N,N'-bidentate	I ₂	Ni(II) complexes	I ₂	Substrates with amide-oxazoline and 8-aminoquinoline	[4]

Visible-Light-Mediated C-H Iodination

Photocatalysis has emerged as a mild and efficient strategy for C-H iodination, often proceeding under ambient temperature and with high functional group tolerance.^{[5][6]}

Table 2: Visible-Light-Mediated C-H Iodination

Substrate Type	Iodine Source	Photocatalyst	Light Source	Key Features	Reference
Heteroarenes	Diacetoxiodobenzene (PIDA)	Photocatalyst-free	Visible light	First report of photocatalytic C-H iodination with PIDA	[6]
Aliphatic C-H Bonds	Various	Ru(bpy) ₃ Cl ₂ , Aryl ketones	Blue LED, CFL	Improved efficiency and reduced toxicity	[5]

Experimental Protocols

Protocol: Conversion of an Alcohol to an Alkyl Iodide using C₄I₄ (Appel-type Reaction)

This protocol is a general representation based on the established reactivity of **carbon tetraiodide**.

Materials:

- Alcohol (1.0 equiv)
- Carbon tetraiodide** (1.2 equiv)
- Triphenylphosphine (1.2 equiv)
- Anhydrous dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add triphenylphosphine (1.2 equiv).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of **carbon tetraiodide** (1.2 equiv) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the corresponding alkyl iodide.

Protocol: Palladium-Catalyzed ortho-C-H Iodination of an Amide-Containing Heterocycle

This protocol is based on the work of Yu and co-workers.[\[3\]](#)

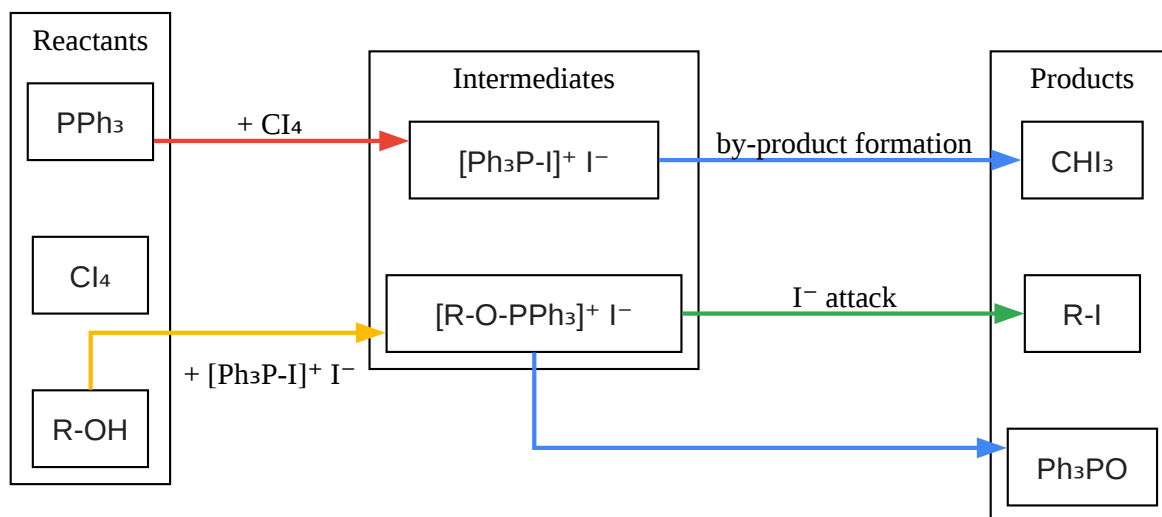
Materials:

- Amide-substituted heterocycle (1.0 equiv)
- Molecular iodine (I₂) (2.0 equiv)
- Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
- Solvent (e.g., 1,2-dichloroethane)

Procedure:

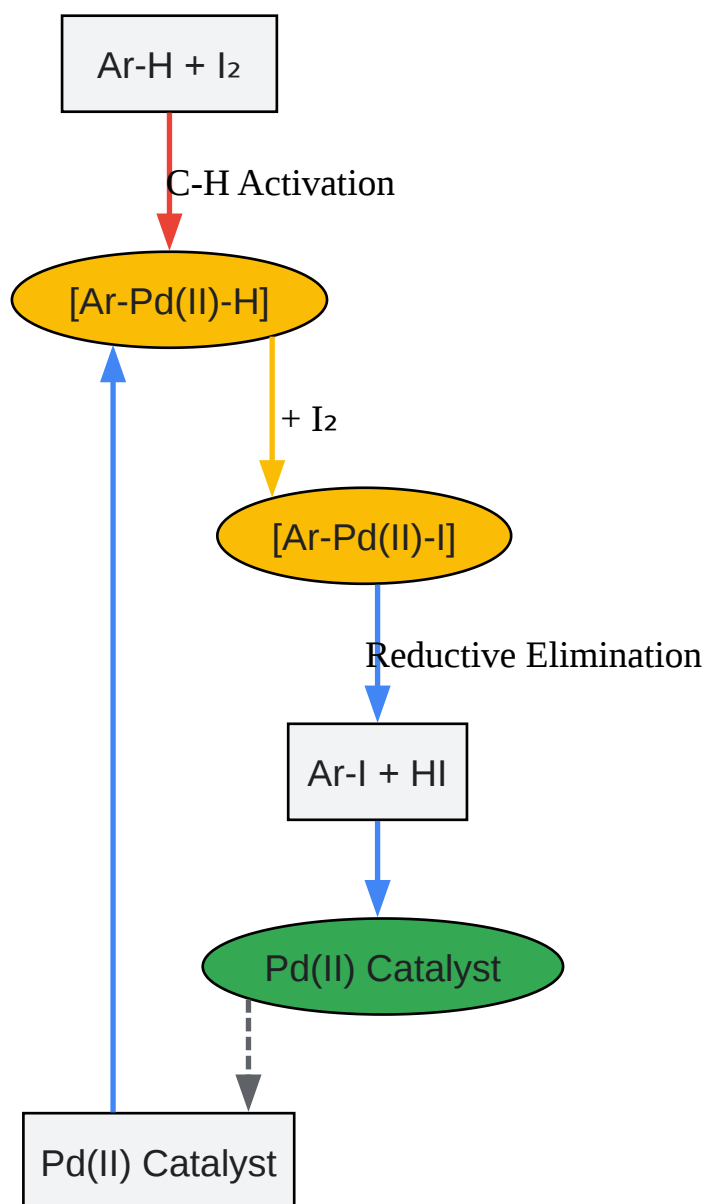
- To a reaction vessel, add the amide-substituted heterocycle (1.0 equiv), molecular iodine (2.0 equiv), and palladium(II) acetate (10 mol%).
- Add the solvent and seal the vessel.
- Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).
- After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the iodinated product.

Diagrams



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Caption: Mechanism of the Appel-type reaction using Cl_4 .



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